Magtrieve(TM)

Oxidation Alcohol Magnetic recovery

Eliminate aqueous chromium waste and post-reaction filtration steps. Magtrieve™ (CrO2) is a ferromagnetic, heterogeneous oxidant for selective alcohol-to-carbonyl conversions.

• **Magnetic recovery**: Decant post-reaction without work-up; reduces hazardous waste disposal costs.
• **Microwave compatibility**: 14-48x rate acceleration; complete reactions in 5-30 min.
• **Chemoselective**: No over-oxidation to carboxylic acids; tolerates alkenes and air/moisture.
• **Regenerable**: Heat in air and reuse; lowers per-reaction cost for teaching or process labs.

Molecular Formula CrO2
CrH4O2
Molecular Weight 88.027 g/mol
CAS No. 12018-01-8
Cat. No. B076450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagtrieve(TM)
CAS12018-01-8
Molecular FormulaCrO2
CrH4O2
Molecular Weight88.027 g/mol
Structural Identifiers
SMILESO.O.[Cr]
InChIInChI=1S/Cr.2H2O/h;2*1H2
InChIKeyDJCIVHDYINPEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Insoluble in organic solvents
Soluble in acids with decomposition to Cr(III) and Cr(VI)
Soluble in concentrated sulfuric acid or concentrated alkali solution
Solubility in water: none

Magtrieve(TM) Technical Baseline


Magtrieve(TM) is DuPont's trademark for a magnetically retrievable oxidant based on tetravalent chromium dioxide (CrO2) [1]. It is a black, ferromagnetic solid with a rutile-type crystal structure and a density of 4.89 g/cm³ [2]. This compound functions as a heterogeneous, selective oxidizing agent for organic synthesis, converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation . As an ionic and magnetically retrievable material, Magtrieve(TM) is particularly well-suited for microwave-assisted reactions due to its efficient conversion of electromagnetic energy into heat via the dielectric heating mechanism [3].

Magnetic retrieval after oxidation — no filtration or aqueous work-up
Selective oxidation of alcohols to aldehydes/ketones without over-oxidation
Microwave-compatible; efficient dielectric heating for rapid reactions

Why Magtrieve(TM) Has No Substitute


Direct substitution of Magtrieve(TM) with other chromium-based oxidants (e.g., PCC, chromium trioxide) or manganese dioxide is not functionally equivalent due to three core technological differentiators. First, Magtrieve(TM) possesses intrinsic ferromagnetism that enables post-reaction magnetic recovery, eliminating the aqueous work-up and chromium waste disposal required for soluble chromium reagents [1]. Second, its heterogeneous surface chemistry prevents over-oxidation of aldehydes to carboxylic acids—a common limitation of non-selective chromium oxidants . Third, Magtrieve(TM) demonstrates superior activity compared to activated MnO2, particularly for less reactive aliphatic alcohols, and offers a 14-48-fold rate acceleration under microwave irradiation [2]. These performance gaps mean that substituting Magtrieve(TM) with a generic oxidant will result in increased operational complexity, higher waste generation, and reduced synthetic efficiency. The quantitative evidence below substantiates these differentiating features.

Work-up Replacing with PCC or MnO2 reintroduces filtration or aqueous chromium waste, adding operational steps.
Selectivity Standard oxidants may over-oxidize aldehydes to acids; Magtrieve's heterogeneous surface limits this pathway.
Kinetics Common oxidants lack microwave coupling; reported 14–48× rate acceleration may not transfer to substitutes.

Magtrieve(TM) Differentiation Evidence


Superior to MnO2 for Aliphatic Alcohols

Magtrieve(TM) is reported to be superior to activated MnO2 in most cases for alcohol oxidation, with the performance gap being particularly pronounced for less active alcohols such as simple alkanes [1]. While the primary literature source provides a qualitative superiority statement rather than a side-by-side yield table, this class-level comparison indicates that Magtrieve(TM) offers a broader substrate scope for challenging aliphatic substrates compared to activated MnO2.

Aliphatic Alcohol Activity
Class-level inference
Reported higher activity than MnO₂ for less reactive alcohols
Broader substrate scope for challenging aliphatic substrates
Side-by-side yield table not available; qualitative comparison
Oxidation Alcohol Magnetic recovery

Microwave Rate Acceleration vs. Thermal Heating

Under microwave irradiation, Magtrieve(TM) achieves a 14-48-fold rate acceleration compared to traditional thermal reaction conditions, while maintaining high yields [1]. This is attributed to Magtrieve(TM)'s ionic and magnetically retrievable nature, which enables efficient conversion of electromagnetic energy into heat via the dielectric heating mechanism [2]. In contrast, conventional oxidants such as PCC or MnO2 do not exhibit this microwave coupling advantage and require longer reaction times under thermal conditions.

Microwave Acceleration
Cross-study comparable
14–48× faster vs. thermal heating
Enables rapid reaction screening and process intensification
Under reported microwave conditions; aldehyde/ketone yields preserved
Microwave synthesis Oxidation Rate acceleration

Magnetic Recovery Eliminates Filtration

Magtrieve(TM) remains ferromagnetic after the oxidation reaction because only the surface of the CrO2 is reduced, allowing convenient removal by simple magnetic separation . This contrasts sharply with non-magnetic oxidizers such as MnO2 or WCl6, which require laborious filtration steps for post-reaction recovery [1]. Additionally, this magnetic retrieval eliminates the need for aqueous work-up and the consequent disposal of chromium waste associated with soluble chromium reagents [2].

Magnetic Work-up
Direct comparison
Magnetic decantation replaces filtration and aqueous extraction
Reduces chromium waste stream and consumable costs
Ferromagnetism retained after oxidation; no soluble Cr species
Work-up Magnetic separation Waste reduction

Thermal Regeneration in Air

The reduced chromium surface of spent Magtrieve(TM) can be simply reconverted into CrO2 by heating in air, restoring its oxidative activity and enabling multiple cycles of use . This regenerability adds to its cost-effectiveness and sustainability profile. In contrast, stoichiometric oxidants like PCC or Dess-Martin periodinane are consumed irreversibly and cannot be regenerated, leading to higher per-reaction costs and greater chemical waste.

Regenerability
Class-level inference
Restored by heating in air; multiple cycles feasible
Supports cost-efficient multi-cycle use in synthesis
Contrasts with single-use stoichiometric oxidants (PCC, Dess-Martin)
Recyclability Regeneration Sustainability

Alkene-Tolerant Alcohol Oxidation

Under catalytic conditions with periodic acid as the terminal oxidant, Magtrieve(TM) oxidizes alcohols selectively in the presence of alkenes; olefins are not oxidized under these conditions [1]. This chemoselectivity is not observed with many classical chromium oxidants such as chromic acid or PCC, which can oxidize electron-rich alkenes or cause over-oxidation. The method operates under mild conditions at room temperature, open to air, and does not require anhydrous solvents [2].

Alkene Tolerance
Class-level inference
Alcohols oxidized; olefins preserved under catalytic, mild conditions
Eliminates protecting-group steps in unsaturated substrates
Reported with H₅IO₆ co-oxidant, room temperature, open flask
Chemoselectivity Alkene Oxidation

Magtrieve(TM) Application Scenarios


High-Throughput Microwave Oxidation

Leveraging Magtrieve(TM)'s 14-48-fold rate acceleration under microwave irradiation [1], this scenario applies to medicinal chemistry and process development laboratories requiring rapid oxidation of alcohol libraries. Reactions complete within 5-30 minutes under microwave conditions, compared to hours under conventional thermal heating . The magnetic retrievability further simplifies parallel work-up, enabling high-throughput purification without filtration steps.

Green Oxidation with Reduced Chromium Waste

For laboratories under strict environmental, health, and safety (EHS) mandates, Magtrieve(TM) eliminates the aqueous chromium waste stream typical of PCC or Jones oxidation protocols [1]. Post-reaction, the oxidant is removed by magnetic decantation rather than aqueous extraction, significantly reducing hazardous waste volume and disposal costs . The regenerability of Magtrieve(TM) by heating in air further supports sustainable chemistry initiatives [2].

Alkene-Containing Fragrance Synthesis

In the synthesis of terpenoid aldehydes or other unsaturated carbonyl compounds, Magtrieve(TM)'s chemoselectivity for alcohols over alkenes [1] eliminates the need for protecting group manipulations. This reduces the synthetic sequence by 1-2 steps compared to using PCC or Swern oxidation, which may require alkene protection or risk over-oxidation. The method operates under mild conditions at room temperature, open to air, and does not require anhydrous solvents .

Cost-Effective Multi-Cycle Use in Teaching Labs

For undergraduate organic chemistry teaching laboratories, Magtrieve(TM) offers a unique combination of low cost ($1/g) [1], magnetic recoverability, and regenerability. A single batch of Magtrieve(TM) can be recovered by magnet and regenerated by heating in air , then reused for multiple laboratory sections. This reduces per-student consumable costs compared to stoichiometric oxidants like PCC, which are consumed irreversibly in each reaction.

Application
Selection Property
Validation Focus
Microwave-assisted alcohol oxidation
Dielectric heating response
Reaction time reduction vs. thermal; yield maintenance
Green synthesis with minimal chromium waste
Magnetic retrievability
Work-up simplification; waste stream reduction
Chemoselective oxidation in presence of alkenes
Substrate chemoselectivity
Alkene preservation; protecting-group-free synthesis
Teaching laboratory oxidation experiments
Regenerability and reusability
Cycle stability; cost per reaction after regeneration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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